molecular formula C12H15N3O B15218817 4-(3-(1H-Imidazol-1-yl)propoxy)aniline CAS No. 88138-72-1

4-(3-(1H-Imidazol-1-yl)propoxy)aniline

Katalognummer: B15218817
CAS-Nummer: 88138-72-1
Molekulargewicht: 217.27 g/mol
InChI-Schlüssel: FUFQPMKTPZSCFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-(1H-Imidazol-1-yl)propoxy)aniline is a chemical compound that features an imidazole ring attached to a propoxy group, which is further connected to an aniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(1H-Imidazol-1-yl)propoxy)aniline typically involves the following steps:

    Formation of the Propoxy Intermediate: The initial step involves the preparation of 3-(1H-Imidazol-1-yl)propanol. This can be achieved by reacting imidazole with 3-chloropropanol under basic conditions.

    Coupling with Aniline: The next step involves the reaction of 3-(1H-Imidazol-1-yl)propanol with aniline. This is typically carried out using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-(1H-Imidazol-1-yl)propoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of corresponding imidazole carboxylic acids.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the aniline moiety.

Wissenschaftliche Forschungsanwendungen

4-(3-(1H-Imidazol-1-yl)propoxy)aniline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its imidazole moiety.

    Materials Science: It is utilized in the development of novel materials, including polymers and coatings, due to its unique chemical structure.

Wirkmechanismus

The mechanism of action of 4-(3-(1H-Imidazol-1-yl)propoxy)aniline involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the aniline moiety can participate in hydrogen bonding and π-π interactions with receptor sites, modulating their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(1H-Imidazol-1-yl)aniline
  • 3-(1H-Imidazol-1-yl)propylamine
  • 4-(3-(1H-Imidazol-1-yl)propoxy)phenol

Uniqueness

4-(3-(1H-Imidazol-1-yl)propoxy)aniline is unique due to the presence of both an imidazole ring and an aniline moiety connected via a propoxy linker. This structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.

Eigenschaften

CAS-Nummer

88138-72-1

Molekularformel

C12H15N3O

Molekulargewicht

217.27 g/mol

IUPAC-Name

4-(3-imidazol-1-ylpropoxy)aniline

InChI

InChI=1S/C12H15N3O/c13-11-2-4-12(5-3-11)16-9-1-7-15-8-6-14-10-15/h2-6,8,10H,1,7,9,13H2

InChI-Schlüssel

FUFQPMKTPZSCFI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N)OCCCN2C=CN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.